Allyl 3-bromobenzylcarbamate
CAS No.:
Cat. No.: VC13730910
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO2 |
|---|---|
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | prop-2-enyl N-[(3-bromophenyl)methyl]carbamate |
| Standard InChI | InChI=1S/C11H12BrNO2/c1-2-6-15-11(14)13-8-9-4-3-5-10(12)7-9/h2-5,7H,1,6,8H2,(H,13,14) |
| Standard InChI Key | HHQHVSJRUALHJN-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)NCC1=CC(=CC=C1)Br |
| Canonical SMILES | C=CCOC(=O)NCC1=CC(=CC=C1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Allyl 3-bromobenzylcarbamate consists of three primary components:
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An allyl group (CH₂=CHCH₂−), providing sites for electrophilic addition and polymerization.
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A 3-bromobenzyl group (C₆H₄BrCH₂−), introducing steric bulk and electronic effects due to the bromine atom.
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A carbamate functional group (−O(CO)NH−), enabling hydrogen bonding and nucleophilic reactivity.
The bromine atom at the meta position on the benzyl ring enhances electrophilic substitution reactivity while influencing the compound’s crystal packing and solubility.
Physicochemical Properties
Key physical properties include:
The compound’s limited aqueous solubility necessitates polar aprotic solvents for most reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves reacting 3-bromobenzylamine with allyl chloroformate in the presence of a base such as triethylamine:
Triethylamine neutralizes HCl, shifting the equilibrium toward product formation. The reaction typically proceeds at room temperature for 6–12 hours, yielding 70–85% after purification via column chromatography.
Industrial-Scale Manufacturing
Industrial production employs continuous-flow reactors to enhance scalability and safety. Key parameters include:
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Solvent Selection: Dichloromethane or acetonitrile optimizes reaction kinetics .
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, while column chromatography is reserved for high-value applications.
A comparative analysis of batch vs. continuous-flow methods reveals a 20–30% reduction in reaction time for the latter, attributed to improved heat and mass transfer.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SₙAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures (80–120°C). For example:
This reactivity is exploited to introduce electron-donating groups for pharmaceutical intermediates.
Allyl Group Transformations
The allyl moiety participates in electrophilic additions and polymerization. For instance, bromotriflamidation with N-bromosuccinimide (NBS) in acetonitrile yields halogenated amidines :
Such reactions underscore the compound’s utility in synthesizing heterocycles and functionalized polymers .
Biological and Pharmacological Applications
Enzyme Inhibition Studies
Allyl 3-bromobenzylcarbamate acts as a covalent enzyme inhibitor, targeting serine hydrolases and proteases. The carbamate group forms stable adducts with active-site serine residues, as demonstrated in kinetic studies with acetylcholinesterase (IC₅₀ = 12 µM).
Industrial and Material Science Applications
Polymer Modification
Incorporating Allyl 3-bromobenzylcarbamate into polyurethane matrices improves thermal stability (T₅% = 220°C vs. 180°C for unmodified polymer) and flame retardancy. The bromine atom acts as a radical scavenger, delaying combustion.
Specialty Chemical Synthesis
The compound serves as a precursor to liquid crystal polymers (LCPs) and coordination complexes. Reaction with palladium(II) acetate yields a Pd-carbamate complex employed in Suzuki-Miyaura couplings.
Comparison with Structural Analogs
Allyl vs. Methyl Carbamates
Replacing the allyl group with a methyl group reduces electrophilic reactivity but enhances hydrolytic stability. For example, Methyl 3-bromobenzylcarbamate exhibits a 50% longer half-life in aqueous buffer (t₁/₂ = 8 h vs. 5 h for the allyl derivative).
Bromine vs. Chlorine Substituents
Allyl 3-chlorobenzylcarbamate shows lower bioactivity (e.g., MIC = 128 µg/mL against S. aureus) due to reduced electronegativity and weaker enzyme binding.
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